Structural Differentiation via Sulfonamide Substituent: Phenylmethanesulfonamide vs. Pyridine-3-sulfonamide
The target compound bears a phenylmethanesulfonamide substituent, whereas the closest commercially cataloged analog N-([2,3'-bipyridin]-5-ylmethyl)pyridine-3-sulfonamide (CAS 2034401-41-5) carries a pyridine-3-sulfonamide group. This substitution replaces a basic, hydrogen-bond-accepting pyridine ring with a lipophilic benzyl group, altering the compound's logP, polar surface area, and π-interaction capacity. No head-to-head biological comparison data were identified for these two compounds; this evidence is class-level inference [1]. Quantified molecular property differences are available from vendor datasheets .
| Evidence Dimension | Molecular weight and formula |
|---|---|
| Target Compound Data | Molecular formula C18H17N3O2S; molecular weight 339.41 g/mol |
| Comparator Or Baseline | N-([2,3'-bipyridin]-5-ylmethyl)pyridine-3-sulfonamide: C16H14N4O2S; molecular weight 326.37 g/mol |
| Quantified Difference | ΔMW = 13.04 g/mol; target compound contains two additional carbon atoms and lacks one nitrogen atom relative to comparator |
| Conditions | Vendor-reported calculated properties |
Why This Matters
The increased molecular weight and altered heteroatom count directly impact physicochemical and pharmacokinetic properties, such as solubility and membrane permeability, which are critical determinants of compound suitability for specific assay systems or in vivo studies.
- [1] Hernandez, F. et al. (2011). WO2012069428A1 – Bipyridine sulfonamide derivatives for the treatment of neurodegenerative diseases or conditions (class-level patent evidence for structure-activity relationships). View Source
